5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole
Description
Structure and Key Features: 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole is a thiazole derivative with the following substituents:
- Position 2: A (3,4-dimethylphenyl)amino group, introducing steric bulk and lipophilicity.
- Position 4: A methyl group, contributing to electron-donating effects and structural rigidity.
The 3,4-dimethylphenyl group likely requires regioselective substitution under controlled conditions.
Properties
IUPAC Name |
1-[2-(3,4-dimethylanilino)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-6-12(7-9(8)2)16-14-15-10(3)13(18-14)11(4)17/h5-7H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUZSGNCPYAXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,4-dimethylaniline with acetylacetone and elemental sulfur in the presence of a base can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the phenylamino group can be oxidized under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and phenylamino groups.
Reduction: Reduced forms of the acetyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring and the phenylamino group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Structural and Conformational Insights
Planarity and Packing :
Hydrogen Bonding :
- The acetyl group in 5-acetyl derivatives forms hydrogen bonds with enzymes (e.g., α-amylase), enhancing inhibitory potency .
Biological Activity
5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring with various substituents, including an acetyl group and a dimethylphenylamino group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. A common method includes the reaction of 3,4-dimethylaniline with acetylacetone and elemental sulfur in the presence of a base. This approach allows for the formation of the thiazole ring followed by the introduction of substituents, which can significantly influence its biological activity.
Antimicrobial Properties
Research has indicated that thiazole derivatives, including 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole, exhibit promising antimicrobial activity. A study evaluated various thiazole derivatives against bacterial strains and found that certain modifications to the thiazole ring enhanced their efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar thiazole structures have shown significant cytotoxicity against various cancer cell lines, including Jurkat and A-431 cells. For instance, derivatives with specific substitutions on the phenyl ring demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin . The presence of electron-donating groups on the phenyl ring was found to enhance antiproliferative activity significantly.
Enzyme Inhibition
Another area of research focuses on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. Some thiazole derivatives have been reported to exhibit moderate AChE inhibitory activities, suggesting that 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole may also have potential as a lead compound for developing new treatments for cognitive decline .
The biological activity of 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole is thought to involve interactions with specific molecular targets such as enzymes and receptors. The thiazole moiety plays a critical role in binding to these targets, which can modulate their activity. The precise mechanisms remain an area of active investigation but are essential for understanding how modifications to the compound can enhance its therapeutic efficacy .
Data Table: Biological Activity Summary
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Varies | |
| Anticancer | Jurkat cells | < 30 µM | |
| AChE Inhibition | Acetylcholinesterase | Moderate potency |
Case Studies
- Anticancer Efficacy : A study synthesized several thiazole-based derivatives and evaluated their cytotoxic effects on cancer cell lines. Among these compounds, those with 3,4-dimethyl substitutions showed enhanced activity compared to others tested. This suggests that structural modifications can significantly impact therapeutic outcomes .
- Neuroprotective Potential : Research into AChE inhibitors has highlighted the potential for compounds like 5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole to serve as neuroprotective agents. The binding affinity observed in docking studies indicates that this compound could be developed further for treating Alzheimer's disease .
Q & A
Q. What synthetic strategies are recommended for preparing 5-acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole?
The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors. A typical method involves refluxing a mixture of 3,4-dimethylphenylamine and a thiazole precursor (e.g., 2-chloro-4-methylthiazole-5-acetyl) in ethanol with catalytic glacial acetic acid for 4–6 hours . Post-reaction workup includes solvent evaporation under reduced pressure, followed by recrystallization using ethanol-water (2:1) to achieve high purity (>95%). Yield optimization may require adjusting stoichiometry or reaction time .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key techniques include:
- 1H/13C NMR : Assign signals for the acetyl group (~2.5 ppm for CH3, 170–175 ppm for carbonyl), thiazole ring protons (6.5–8.5 ppm), and aromatic substituents .
- Mass spectrometry (EI/ESI) : Confirm molecular ion peaks (e.g., [M+1]+) and fragmentation patterns consistent with the thiazole backbone .
- Elemental analysis : Validate C, H, N, S content with ≤0.3% deviation from theoretical values .
Q. How can preliminary biological activity screening be designed for this compound?
Use in vitro assays targeting microbial growth inhibition (e.g., Staphylococcus aureus, Candida albicans) at concentrations of 10–100 µg/mL. Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices. Compare results with structurally related thiadiazoles, which often show moderate antimicrobial activity .
Advanced Research Questions
Q. What computational approaches predict the compound’s pharmacokinetic and pharmacodynamic properties?
Molecular docking (AutoDock Vina) can model interactions with target proteins (e.g., bacterial dihydrofolate reductase). ADMET predictions (SwissADME) evaluate bioavailability (%ABS >50%), blood-brain barrier penetration (low), and CYP450 inhibition risks . Density functional theory (DFT) calculations (Gaussian 09) optimize geometry and electronic properties, correlating with observed reactivity .
Q. How can reaction intermediates be characterized to resolve synthetic bottlenecks?
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates using column chromatography. For unstable intermediates (e.g., Schiff bases), employ low-temperature (−20°C) NMR in DMSO-d6 to prevent decomposition . LC-MS/MS with electrospray ionization (ESI) provides real-time tracking of intermediate formation .
Q. What strategies address discrepancies in biological activity across structural analogs?
Perform SAR studies by synthesizing derivatives with modified substituents (e.g., halogenation at the phenyl ring or alkylation of the thiazole nitrogen). Compare IC50 values against control compounds to identify critical functional groups. For example, 4-methyl substitution enhances lipophilicity and membrane permeability, while acetyl groups may reduce metabolic stability .
Q. How are advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) applied to resolve structural ambiguities?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions and confirm connectivity between the thiazole ring and substituents .
- X-ray crystallography : Determine absolute configuration and hydrogen-bonding networks. For example, a related thiadiazole derivative (CCDC 2058869) revealed a planar thiazole core with dihedral angles <5° between rings, stabilizing π-π interactions .
Methodological Notes
- Synthetic Optimization : Use design of experiments (DoE) to evaluate solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) effects on yield .
- Analytical Validation : Cross-validate NMR data with computational chemical shifts (ChemDraw NMR Predictor) to minimize misinterpretation .
- Biological Replicates : Include triplicate measurements in bioassays and apply statistical analysis (ANOVA, p <0.05) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
